molecular formula C₁₆H₂₅N₃O₃ B1145461 N8-Caffeoylspermidine CAS No. 95687-22-2

N8-Caffeoylspermidine

Cat. No.: B1145461
CAS No.: 95687-22-2
M. Wt: 307.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N8-Caffeoylspermidine is a polyamine derivative where a caffeoyl group (a hydroxycinnamic acid moiety derived from caffeic acid) is conjugated to the N8 position of spermidine. Spermidine derivatives are characterized by their acyl group substitutions, which influence their biological activity, solubility, and metabolic roles .

Properties

CAS No.

95687-22-2

Molecular Formula

C₁₆H₂₅N₃O₃

Molecular Weight

307.39

Synonyms

(2E)​-N-​[4-​[(3-​Aminopropyl)​amino]​butyl]​-​3-​(3-​hydroxy-​4-​methoxyphenyl)​-​2-​propenamide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N8-Caffeoylspermidine can be synthesized using commercially available starting materials. The synthesis involves the reaction of spermidine with trans-caffeic acid under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: N8-Caffeoylspermidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

N8-Caffeoylspermidine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

    Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.

    Medicine: this compound exhibits antioxidant, anti-inflammatory, and enzyme inhibition properties, making it a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of natural products and pharmaceuticals.

Mechanism of Action

N8-Caffeoylspermidine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between N8-caffeoylspermidine and related spermidine derivatives:

Compound Acyl Group(s) Position(s) Key Biological Activities Synthesis Methods Natural Sources/Applications
This compound Caffeoyl N8 Hypothesized: Antioxidant, antimicrobial Likely enzymatic/chemical conjugation Research focus (inferred)
N8-Acetylspermidine Acetyl N8 APAH enzyme inhibition, cardiac biomarker Chemical synthesis (e.g., CbzCl route) Human metabolome, disease studies
N1,N8-Diacetylspermidine Acetyl N1, N8 Metabolic intermediate Chemical acetylation Rat metabolism studies
N1,N8-Dibenzoylspermidine Benzoyl N1, N8 Structural characterization Plant extraction (e.g., Cassia floribunda) Phytochemical research
N1,N10-Di-dihydrocaffeoylspermidine Dihydrocaffeoyl N1, N10 Plant defense metabolite Biosynthesis in Iochroma cyaneum Botanical studies
Key Observations:
  • Acyl Group Impact : The caffeoyl group in this compound may enhance redox activity compared to acetyl or benzoyl groups, which are smaller and less polar. For example, N8-acetylspermidine’s acetyl group facilitates Zn²⁺ coordination in bacterial acetylpolyamine amidohydrolase (APAH) inhibition.
  • Positional Specificity : N8 substitution (vs. N1 or N10) affects molecular interactions. N8-acetylspermidine is a specific biomarker for ischemic cardiomyopathy, while N1,N10-di-dihydrocaffeoylspermidine’s dual substitution correlates with plant ecological roles.

Analytical Techniques

  • NMR and MS : Critical for structural elucidation. For example, N1,N8-dibenzoylspermidine’s ¹H/¹³C NMR data (δ 7.8–8.0 ppm for benzoyl protons) differ from acetylated analogs (δ 2.0–2.1 ppm for methyl groups).
  • Metabolomics : N8-acetylspermidine levels are measured via triplicate metabolome-wide association studies (MWAS) with exclusion of >20% zero-read features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.